4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, combined with the benzothiadiazole moiety, imparts significant rigidity and electronic characteristics, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of the compound “4-({6-phenyl-2-azaspiro[3Similar compounds have been found to interact with the melanin concentrating hormone receptor 1 (mchr1) .
Mode of Action
Sterically constrained compounds like this one can be much more efficient and selective ligands for various biological targets . They are often used in the design of peptidomimetic drugs .
Biochemical Pathways
Sterically constrained compounds are known to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
Similar compounds have been noted for their excellent permeability with no efflux , which could suggest good bioavailability.
Result of Action
Sterically constrained compounds are known for their pronounced biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable phenyl-substituted precursor, the azaspiro[3.3]heptane ring can be formed via intramolecular cyclization using appropriate catalysts and conditions .
-
Benzothiadiazole Formation: : The benzothiadiazole moiety is typically introduced through a condensation reaction involving ortho-diamines and thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction reactions can target the benzothiadiazole ring, potentially leading to the formation of dihydrobenzothiadiazole derivatives using reducing agents such as lithium aluminum hydride .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydrobenzothiadiazole derivatives, and various substituted analogs depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is used as a building block for synthesizing more complex molecules. Its rigid structure and electronic properties make it valuable in the design of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of molecules with high specificity and affinity for biological targets, potentially leading to new therapeutic agents .
Industry
In industry, the compound’s stability and electronic properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane derivatives: These compounds share the spirocyclic core but may lack the benzothiadiazole moiety, resulting in different chemical and biological properties.
Benzothiadiazole derivatives: Compounds with the benzothiadiazole moiety but different substituents can exhibit varied electronic properties and reactivity.
Uniqueness
4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to the combination of the spirocyclic structure and the benzothiadiazole moiety. This dual functionality imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-25(23,16-8-4-7-15-17(16)20-24-19-15)21-11-18(12-21)9-14(10-18)13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAUEYQHCDKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.